molecular formula C31H29Cl2N7O2S B11512294 4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B11512294
M. Wt: 634.6 g/mol
InChI Key: KWMMCWPIARMIJM-UHFFFAOYSA-N
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Description

4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a variety of functional groups, including a benzothiazole ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the Pyrazole Ring: This step involves the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are coupled using a suitable linker, such as an ethylidene group.

    Formation of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide: This compound is unique due to its combination of benzothiazole, pyrazole, and piperazine rings.

    Other Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.

    Other Pyrazole Derivatives: Compounds with pyrazole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C31H29Cl2N7O2S

Molecular Weight

634.6 g/mol

IUPAC Name

4-[2-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]ethylideneamino]ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C31H29Cl2N7O2S/c1-20(34-13-14-38-15-17-39(18-16-38)30(42)35-22-11-12-23(32)24(33)19-22)27-28(21-7-3-2-4-8-21)37-40(29(27)41)31-36-25-9-5-6-10-26(25)43-31/h2-12,19,37H,13-18H2,1H3,(H,35,42)

InChI Key

KWMMCWPIARMIJM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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